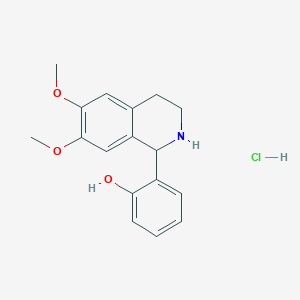
1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
カタログ番号 B8271057
CAS番号:
88307-68-0
分子量: 321.8 g/mol
InChIキー: SMOXUVJGWUOYEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of nitrogen-containing heterocycle . The molecule also has hydroxyl (-OH) and methoxy (-OCH3) functional groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the angles between chemical bonds.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, the hydroxyl and methoxy groups could potentially undergo reactions such as substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, its solubility could be tested in various solvents , and its acidity or basicity could be determined by measuring its pKa .作用機序
Safety and Hazards
将来の方向性
特性
CAS番号 |
88307-68-0 |
|---|---|
分子式 |
C17H20ClNO3 |
分子量 |
321.8 g/mol |
IUPAC名 |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c1-20-15-9-11-7-8-18-17(13(11)10-16(15)21-2)12-5-3-4-6-14(12)19;/h3-6,9-10,17-19H,7-8H2,1-2H3;1H |
InChIキー |
SMOXUVJGWUOYEJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![({[(Benzylsulfonyl)amino]acetyl}amino)acetic acid](/img/structure/B8270976.png)
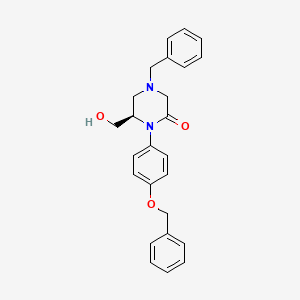
![1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B8270991.png)
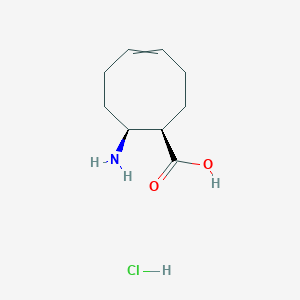
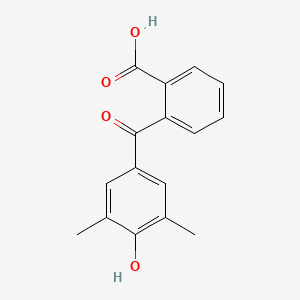
![2-(4-Fluorophenyl)-5-methyl-1H-benzo[D]imidazole](/img/structure/B8271018.png)
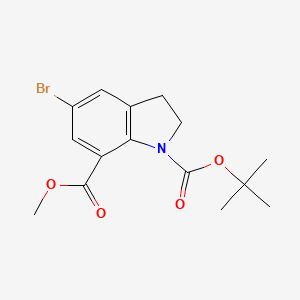

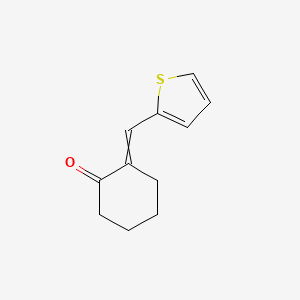
![2-(3-Fluoro-4-hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B8271072.png)

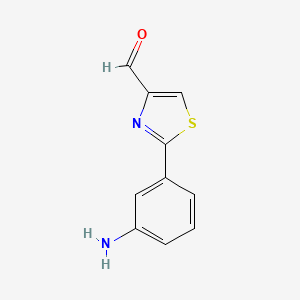
![1-[2-Amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271089.png)
![1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271095.png)